4-Amino-2,5-dichlorophenol
Overview
Description
4-Amino-2,5-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO. It has a molecular weight of 178.02 g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,5-dichlorophenol consists of a phenol group with two chlorine atoms and one amino group. The InChI representation of the molecule isInChI=1S/C6H5Cl2NO/c7-3-2-6 (10)4 (8)1-5 (3)9/h1-2,10H,9H2
. Physical And Chemical Properties Analysis
4-Amino-2,5-dichlorophenol has a molecular weight of 178.01 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has no rotatable bonds. Its exact mass and monoisotopic mass are 176.9748192 g/mol. The topological polar surface area is 46.2 Ų .Scientific Research Applications
Environmental Remediation
4-Amino-2,5-dichlorophenol has been studied for its role in environmental remediation, particularly in the degradation of pollutants. For instance, sonochemical degradation has been used to mineralize various chlorophenols, including 4-Amino-2,5-dichlorophenol, in aqueous solutions. This process has been found effective in degrading pollutants with the advantage of minimal organic byproduct formation, which is a significant benefit over other remediation methods (Goskonda, Catallo, & Junk, 2002). Additionally, the use of amino acid–enhanced cationic biosurfactants obtained from Bacillus axarquiensis has shown promise in removing chlorophenols, including 4-Amino-2,5-dichlorophenol, from water and soil, demonstrating high removal efficiency and stability under various environmental conditions (Christopher et al., 2021).
Analytical Chemistry
In the field of analytical chemistry, 4-Amino-2,5-dichlorophenol is utilized as a reagent. A method leveraging high-performance thin-layer chromatography (HPTLC) has been developed to detect 2,4-dichlorophenol, an intermediate of 2,4-D herbicide, using 4-aminoantipyrene. This method is specific and does not react with other common herbicides, making it a reliable approach for detecting 2,4-dichlorophenol in poisoning cases (Patil et al., 2019).
Chemical Synthesis
4-Amino-2,5-dichlorophenol is also significant in chemical synthesis. Research has delved into synthesizing various compounds starting from dichlorobenzoic acid, where 4-Amino-2,5-dichlorophenol derivatives are intermediates. These synthesized compounds have demonstrated antifungal activity, indicating potential applications in medical or agricultural sectors (Yu-gu, 2015). Furthermore, novel catalysts using 5-amino-2, 4-dichlorophenol derivatives have been explored to enhance the performance of catalytic hydrolysis of sodium borohydride, indicating potential industrial applications (Kılınç, Sahin, & Saka, 2017).
Safety And Hazards
properties
IUPAC Name |
4-amino-2,5-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKXVCJBJCTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430751 | |
Record name | 4-Amino-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dichlorophenol | |
CAS RN |
50392-39-7 | |
Record name | 4-Amino-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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